4-chloro-1-(chloromethyl)-1H-pyrazole

Synthetic Methodology N-Alkylation Pyrazole Chemistry

4-Chloro-1-(chloromethyl)-1H-pyrazole is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a chloromethyl group and at the C4 position with a chlorine atom. With a molecular formula of C₄H₄Cl₂N₂ and a molecular weight of 150.99 g/mol, this compound is a liquid at room temperature with a predicted boiling point of 220.6±20.0 °C and a predicted density of 1.47±0.1 g/cm³.

Molecular Formula C4H4Cl2N2
Molecular Weight 150.99 g/mol
CAS No. 80199-87-7
Cat. No. B1366788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(chloromethyl)-1H-pyrazole
CAS80199-87-7
Molecular FormulaC4H4Cl2N2
Molecular Weight150.99 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCl)Cl
InChIInChI=1S/C4H4Cl2N2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2
InChIKeyLXKMEOQFIAJJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(chloromethyl)-1H-pyrazole (CAS 80199-87-7): A Dual-Reactive Pyrazole Building Block for Synthetic Chemistry


4-Chloro-1-(chloromethyl)-1H-pyrazole is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a chloromethyl group and at the C4 position with a chlorine atom. With a molecular formula of C₄H₄Cl₂N₂ and a molecular weight of 150.99 g/mol, this compound is a liquid at room temperature with a predicted boiling point of 220.6±20.0 °C and a predicted density of 1.47±0.1 g/cm³ . It is commercially available at 98% purity and is classified as corrosive, requiring proper handling (H314) . The compound serves as a versatile intermediate in organic synthesis, particularly for introducing pyrazole moieties into larger molecular frameworks.

Why Generic Substitution Fails: The Critical Reactivity Profile of 4-Chloro-1-(chloromethyl)-1H-pyrazole


The presence of both a chloromethyl group at N1 and a chlorine atom at C4 in 4-chloro-1-(chloromethyl)-1H-pyrazole creates a unique, dual-reactivity profile that is not replicated by other pyrazole derivatives. The chloromethyl group acts as an electrophilic alkylating agent, enabling N-alkylation of weak nucleophiles under neutral conditions [1]. In contrast, the C4 chlorine is relatively unreactive toward nucleophiles due to its position on the pyrazole ring, which follows the established reactivity order for halogen-substituted pyrazoles: position 5 > position 3 > position 4 [2]. Furthermore, N-substitution significantly alters the halogenation reactivity of the pyrazole core compared to unsubstituted analogs [3]. This dual nature allows for selective, sequential functionalization strategies that are not possible with simpler pyrazole derivatives, making this compound a non-interchangeable starting material for complex molecule synthesis.

Product-Specific Quantitative Evidence Guide for 4-Chloro-1-(chloromethyl)-1H-pyrazole


Superior N-Alkylation Efficiency of 4-Chloromethylpyrazoles for Weak Nucleophiles

4-Chloro-1-(chloromethyl)-1H-pyrazole and related 4-chloromethylpyrazoles are effective alkylating agents for weak nucleophiles like amides, carbamates, ureas, and azoles under neutral conditions, a reaction that is typically challenging with standard alkyl halides [1]. In contrast, standard alkyl halides generally require strong bases and often yield mixtures of N- and O-alkylated products [1].

Synthetic Methodology N-Alkylation Pyrazole Chemistry

Enhanced Stability of the Pyrazole Core Due to the Low Reactivity of the C4-Chlorine

Among halogen-substituted pyrazoles, the relative reactivity toward nucleophiles follows the order: position 5 > position 3 > position 4 [1]. This established hierarchy means that the C4 chlorine in 4-chloro-1-(chloromethyl)-1H-pyrazole is the least reactive position on the ring and will generally remain intact during most nucleophilic substitution reactions.

Reactivity Prediction Structure-Activity Relationship Synthetic Planning

Altered Reactivity Profile Through N-Substitution

The substitution at the N-1 atom of the pyrazole ring has been shown to significantly impact the compound's reactivity in halogenation reactions. An investigation into the electrochemical chlorination and bromination of pyrazoles revealed that product yields and compositions are dependent on N-1 substitution, with distinct reactivity patterns observed between N-unsubstituted and N-alkylpyrazoles [1].

Electrochemistry Halogenation Reactivity Modulation

Predicted Physicochemical Properties Support Handling and Formulation

Key physicochemical properties for 4-chloro-1-(chloromethyl)-1H-pyrazole have been predicted or measured, providing a baseline for experimental design. These include a predicted boiling point of 220.6±20.0 °C, density of 1.47±0.1 g/cm³, a calculated LogP (XLogP3) of 1.5, and a predicted pKa of -0.73±0.10 . Its corrosive nature is confirmed by its classification under H314 .

Physicochemical Properties Pre-formulation Safety Assessment

Optimal Research and Industrial Application Scenarios for 4-Chloro-1-(chloromethyl)-1H-pyrazole


Synthesis of Complex Drug Intermediates via Selective N-Functionalization

This compound is an ideal reagent for the late-stage functionalization of advanced pharmaceutical intermediates. Its ability to selectively N-alkylate weak nucleophiles like amides, carbamates, and ureas under neutral conditions [1] allows for the attachment of a pyrazole-containing group without the use of strong bases that could damage sensitive functional groups. This mild, selective chemistry is particularly valuable for modifying complex molecules such as peptides, natural products, or highly elaborated drug candidates where preserving stereochemistry and functional group integrity is paramount.

Stepwise, Orthogonal Functionalization of the Pyrazole Core

The compound's dual-reactivity profile enables a clear, two-step synthetic strategy. The highly electrophilic N1-chloromethyl group can be used first to attach the pyrazole to a scaffold of interest via alkylation [1]. Subsequently, the relatively inert C4-chlorine [2] can serve as a stable placeholder or be used for a different type of transformation (e.g., a cross-coupling reaction) under harsher conditions that would have been incompatible with the initial alkylation step. This orthogonality is a powerful tool for building molecular complexity in a controlled manner.

Synthesis of Agrochemical and Material Science Building Blocks

The predictable and robust nature of the compound's reactivity makes it suitable for the synthesis of diverse libraries of pyrazole-containing molecules for applications beyond pharmaceuticals. Pyrazole derivatives are key motifs in agrochemicals (e.g., fungicides, herbicides) and functional materials. 4-Chloro-1-(chloromethyl)-1H-pyrazole can be used as a common starting point to generate a variety of N1-substituted-4-chloropyrazoles, which can then be further diversified through substitution of the C4-chlorine, providing access to a wide chemical space for screening and development.

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